
5-Chloro-2-nitrobenzoyl chloride
Overview
Description
5-Chloro-2-nitrobenzoyl chloride (C₇H₃Cl₂NO₃) is a halogenated aromatic acyl chloride characterized by a nitro group at position 2 and a chlorine atom at position 5 on the benzene ring (Fig. 1). This compound is widely utilized in organic synthesis, particularly as an electrophilic intermediate for constructing pharmacologically active molecules. For instance, it serves as a key precursor in synthesizing anthranilamide-based Factor Xa (FXa) inhibitors, such as 5-chloro-2-nitro-N-(4-(2-oxopyridin-1(2H)-yl)phenyl)benzamide, which exhibits anticoagulant properties .
Synthesis: The compound is typically prepared via reaction of 5-chloro-2-nitrobenzoic acid with thionyl chloride (3 equivalents) and catalytic N,N-dimethylformamide (DMF) in dichloromethane under nitrogen. After 6 hours, excess thionyl chloride is removed under reduced pressure, yielding the crude acyl chloride with 75% purity post-column chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-nitrobenzoyl chloride typically involves the chlorination of 5-chloro-2-nitrobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process can be summarized as follows :
Starting Material: 5-Chloro-2-nitrobenzoic acid.
Reagent: Thionyl chloride (SOCl2).
Reaction Conditions: The reaction is usually conducted under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the reaction flask. This ensures complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient distillation systems to handle the reagents and products. The reaction is carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-chloro-2-nitrobenzoic acid and hydrochloric acid (HCl).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.
Hydrolysis: Water or aqueous solutions under ambient conditions.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
5-Chloro-2-aminobenzoyl chloride: from reduction.
5-Chloro-2-nitrobenzoic acid: from hydrolysis.
Scientific Research Applications
5-Chloro-2-nitrobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: The compound is involved in the synthesis of drugs with anti-inflammatory, antibacterial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in synthesis .
Molecular Targets and Pathways:
Nucleophilic Attack: The acyl chloride group is susceptible to nucleophilic attack, forming amides, esters, and other derivatives.
Redox Reactions: The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
5-Fluoro-2-nitrobenzoyl Chloride (C₇H₃ClFNO₃)
- Structural Difference : Substitutes the chlorine at position 5 with fluorine.
- Molecular Weight : 203.45 g/mol vs. 219.90 g/mol for 5-chloro-2-nitrobenzoyl chloride.
- However, its smaller atomic radius may reduce steric hindrance compared to chlorine .
5-Nitroindole-2-carbonyl Chloride (C₉H₅ClN₂O₃)
- Structural Difference : Replaces the benzene ring with an indole system (benzene fused to pyrrole).
- Molecular Weight : 224.45 g/mol.
- Applications : The indole moiety enables π-π stacking interactions in biological systems, making this compound valuable in synthesizing kinase inhibitors or fluorescent probes .
5-Chloro-2-hydroxy-3-nitropyridine (C₅H₂ClN₃O₃)
- Structural Difference : Pyridine ring replaces benzene, with a hydroxyl group at position 2.
- Molecular Weight : 187.45 g/mol.
Data Table: Comparative Analysis
Reactivity and Electronic Effects
- Electron-Withdrawing Groups : Both nitro and chloro substituents activate the carbonyl carbon toward nucleophilic attack (e.g., amidation ). Fluorine’s inductive effect further enhances this reactivity in 5-fluoro-2-nitrobenzoyl chloride .
- Steric Considerations : Bulkier substituents (e.g., indole in 5-nitroindole-2-carbonyl chloride) may slow reaction kinetics but improve target specificity in drug design .
Biological Activity
5-Chloro-2-nitrobenzoyl chloride is a chemical compound that has garnered attention for its biological activity, particularly in pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the CAS number 41994-44-9, is characterized by the presence of a chloro and nitro group attached to a benzoyl chloride moiety. Its structure allows it to act as an electrophile, making it reactive towards nucleophiles in biological systems. This reactivity is crucial for its application in drug development and biochemical research.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactivity : The compound's ability to form covalent bonds with nucleophilic sites on biomolecules facilitates modifications that can impact biological processes.
- Inhibition of Enzymatic Activity : Research indicates that similar compounds can inhibit enzymes such as Factor Xa (FXa), which plays a significant role in the coagulation cascade. Inhibitors derived from this compound showed IC50 values in the nanomolar range, indicating potent biological activity .
- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, the agar diffusion method was employed to assess the antimicrobial efficacy, revealing significant activity at concentrations as low as 100 µg/ml .
Antimicrobial Activity
A study published in the Journal of Scientific Research evaluated the antimicrobial properties of synthesized compounds based on this compound. The results indicated that several derivatives exhibited excellent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compounds were tested using the agar well diffusion method, which confirmed their potential as antibacterial agents .
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
2c | Excellent | Moderate |
2d | Excellent | Moderate |
Enzyme Inhibition Studies
In another significant study, derivatives of this compound were synthesized and tested for FXa inhibition. The most promising derivative demonstrated an IC50 value of 23.0 nM, showcasing its potential as an anticoagulant agent. The structure-activity relationship indicated that modifications to the aromatic groups affected the inhibitory potency significantly .
Safety and Toxicology
Despite its promising biological activities, safety data indicate potential hazards associated with this compound:
Properties
IUPAC Name |
5-chloro-2-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUYCUXFKGUOSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369086 | |
Record name | 5-chloro-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41994-44-9 | |
Record name | 5-chloro-2-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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